molecular formula C10H12NO4PS B13814086 O-(4-Cyano-2-methoxyphenyl) O,O-dimethyl phosphorothioate CAS No. 3581-11-1

O-(4-Cyano-2-methoxyphenyl) O,O-dimethyl phosphorothioate

Cat. No.: B13814086
CAS No.: 3581-11-1
M. Wt: 273.25 g/mol
InChI Key: JFEUEPKNHJHJDY-UHFFFAOYSA-N
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Description

O-(4-Cyano-2-methoxyphenyl) O,O-dimethyl phosphorothioate is an organophosphorus compound with the molecular formula C10H12NO4PS. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry. It is characterized by the presence of a phosphorothioate group, which imparts unique chemical properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(4-Cyano-2-methoxyphenyl) O,O-dimethyl phosphorothioate typically involves the reaction of 4-cyano-2-methoxyphenol with dimethyl phosphorochloridothioate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphorochloridothioate. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures consistent product quality. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and distillation to achieve high-purity products.

Chemical Reactions Analysis

Types of Reactions

O-(4-Cyano-2-methoxyphenyl) O,O-dimethyl phosphorothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding phosphorothioate oxide.

    Reduction: Reduction reactions can convert the phosphorothioate group to a phosphine oxide.

    Substitution: Nucleophilic substitution reactions can replace the methoxy group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.

Major Products Formed

    Oxidation: Phosphorothioate oxide derivatives.

    Reduction: Phosphine oxide derivatives.

    Substitution: Various substituted phosphorothioate compounds.

Scientific Research Applications

O-(4-Cyano-2-methoxyphenyl) O,O-dimethyl phosphorothioate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological systems.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.

    Industry: Utilized in the production of pesticides and herbicides due to its ability to inhibit specific enzymes in pests.

Mechanism of Action

The mechanism of action of O-(4-Cyano-2-methoxyphenyl) O,O-dimethyl phosphorothioate involves the inhibition of enzymes by binding to the active site and forming a covalent bond with the enzyme’s serine residue. This results in the inactivation of the enzyme and disruption of its normal function. The compound targets enzymes involved in critical biological pathways, leading to the desired therapeutic or pesticidal effects.

Comparison with Similar Compounds

Similar Compounds

  • O-(4-Cyano-2-methoxyphenyl) O,O-diethyl phosphorothioate
  • 2-Cyanoethyl 4-(4-cyano-2-methoxyphenyl)-2,8-dimethyl-5-oxo-1,4,5,6-tetrahydro-1,6-naphthyridine-3-carboxylate

Uniqueness

O-(4-Cyano-2-methoxyphenyl) O,O-dimethyl phosphorothioate is unique due to its specific substitution pattern and the presence of both cyano and methoxy groups on the phenyl ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

3581-11-1

Molecular Formula

C10H12NO4PS

Molecular Weight

273.25 g/mol

IUPAC Name

4-dimethoxyphosphinothioyloxy-3-methoxybenzonitrile

InChI

InChI=1S/C10H12NO4PS/c1-12-10-6-8(7-11)4-5-9(10)15-16(17,13-2)14-3/h4-6H,1-3H3

InChI Key

JFEUEPKNHJHJDY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C#N)OP(=S)(OC)OC

Origin of Product

United States

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